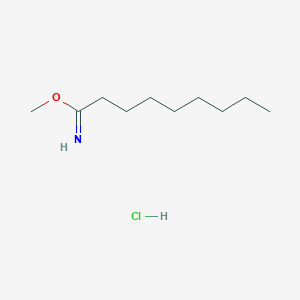
Methyl nonanimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl nonanimidate hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is a derivative of nonanoic acid, where the carboxyl group is replaced by an amidate group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl nonanimidate hydrochloride can be synthesized through the reaction of nonanoic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
- Nonanoic acid is first converted to its acid chloride using thionyl chloride.
- The acid chloride is then reacted with methylamine to form methyl nonanimidate.
- The resulting product is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl nonanimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amidate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield nonanoic acid and methylamine.
Oxidation and Reduction: It can undergo oxidation to form corresponding oximes or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted nonanimidates.
Hydrolysis: Nonanoic acid and methylamine.
Oxidation: Oximes.
Reduction: Amines.
Scientific Research Applications
Methyl nonanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl nonanimidate hydrochloride involves its interaction with nucleophiles and electrophiles. The amidate group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where the compound serves as an intermediate in the formation of more complex structures.
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: An ester of nonanoic acid, used in similar applications but with different reactivity due to the ester functional group.
Nonanamide: The amide derivative of nonanoic acid, which has different properties and applications compared to the amidate.
Nonanoic acid: The parent carboxylic acid, used as a precursor in the synthesis of methyl nonanimidate hydrochloride.
Uniqueness
This compound is unique due to its specific functional group, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis and scientific research.
Properties
Molecular Formula |
C10H22ClNO |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
methyl nonanimidate;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-3-4-5-6-7-8-9-10(11)12-2;/h11H,3-9H2,1-2H3;1H |
InChI Key |
MKNDYPQSPLTQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















